molecular formula C12H20N2S B3020988 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine CAS No. 100526-35-0

1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine

Cat. No.: B3020988
CAS No.: 100526-35-0
M. Wt: 224.37 g/mol
InChI Key: FFNDHYTUTXELJB-UHFFFAOYSA-N
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Description

1-Ethyl-N-(thien-2-ylmethyl)piperidin-4-amine (CAS: 100526-35-0) is a piperidine derivative featuring an ethyl group at the piperidine nitrogen and a thien-2-ylmethyl substituent on the amine side chain. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of receptor modulators and enzyme inhibitors. Its structural flexibility allows for diverse pharmacological applications, though its specific biological targets remain under investigation .

Properties

IUPAC Name

1-ethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-2-14-7-5-11(6-8-14)13-10-12-4-3-9-15-12/h3-4,9,11,13H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNDHYTUTXELJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thienylmethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

The compound 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine , with the molecular formula C12H20N2SC_{12}H_{20}N_{2}S and a molecular weight of 224.37 g/mol, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed overview of its applications, supported by relevant data and case studies.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural characteristics suggest it could function as a ligand for certain receptors in the brain, making it a candidate for further investigation in neuropharmacology.

Proteomics Research

This compound is utilized as a biochemical tool in proteomics research. It can be employed to study protein interactions and functions, serving as a probe to understand complex biological systems. The specificity of this compound towards certain proteins enhances its utility in targeted proteomic studies .

Drug Development

The compound's unique structure allows it to be explored as a lead compound in drug development processes. Its derivatives could be synthesized to optimize pharmacokinetic properties, enhancing efficacy and reducing side effects. Research indicates that modifications to the piperidine ring may yield compounds with improved biological activity.

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological properties of related compounds, researchers found that piperidine derivatives exhibited significant activity at dopamine receptors, suggesting that this compound may also possess similar properties. Further investigations are needed to confirm these effects and explore potential therapeutic applications.

Case Study 2: Proteomic Applications

A recent publication highlighted the use of this compound in proteomic assays aimed at identifying protein targets involved in cellular signaling pathways. The compound was shown to selectively bind to target proteins, facilitating the mapping of complex interaction networks within cells.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Analogs

Piperidin-4-amine derivatives are widely explored due to their versatility in medicinal chemistry. Below is a comparison of key analogs:

Compound Name Substituents on Piperidin-4-amine Key Structural Features Source/Application
1-Ethyl-N-(thien-2-ylmethyl)piperidin-4-amine Ethyl (N), Thien-2-ylmethyl (side chain) Thiophene ring for lipophilicity Pharmaceutical intermediate
1-Benzyl-N-(thien-2-ylmethyl)piperidin-4-amine Benzyl (N), Thien-2-ylmethyl (side chain) Increased aromaticity via benzyl group Cataloged as a research chemical
1-Benzyl-N-((2-methoxynaphthalen-6-yl)methyl)piperidin-4-amine (10a) Benzyl (N), Methoxynaphthylmethyl (side chain) Extended aromatic system for enhanced binding Dual cholinesterase inhibitor
1-(2-(6-Methoxy-1,5-naphthyridin-4-yl)ethyl)-N-(4-methylbenzyl)piperidin-4-amine (5) Naphthyridinylethyl (N), Methylbenzyl (side chain) Heterocyclic core for targeting bacterial enzymes Antibacterial agent (Type II topoisomerase inhibitor)
1-Ethyl-N-[(3-fluoro-4-methylphenyl)methyl]piperidin-4-amine Ethyl (N), Fluorophenylmethyl (side chain) Fluorine substitution for metabolic stability Cataloged building block

Pharmacological and Functional Differences

  • Receptor Selectivity: The compound in , (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, demonstrates M3 receptor selectivity (Kᵢ = 2.8 nM) over M2 (Kᵢ = 540 nM), attributed to its bulky side chains and fluorinated cyclopentyl group . In contrast, this compound lacks documented receptor data but shares structural motifs (e.g., thiophene) with compounds targeting CNS receptors. Compound 10a () inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values in the low micromolar range, likely due to its methoxynaphthyl group enhancing π-π interactions with enzyme active sites .
  • Synthetic Accessibility :

    • The target compound is synthesized via reductive amination, a method shared with analogs like 10a () and Compound 5 (). However, intermediates such as N-(4-chloro-2-nitrophenyl)piperidin-4-amine () require multi-step protocols involving coupling and cyclization, highlighting the simplicity of the ethyl-thienyl derivative’s synthesis .
  • No such data exist for this compound, though its structural simplicity may reduce toxicity risks compared to aromatic degradants.

Biological Activity

1-Ethyl-N-(thien-2-ylmethyl)piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is particularly noted for its role in proteomics and medicinal research, where it serves as a biochemical tool to investigate various cellular processes and therapeutic targets.

The synthesis of this compound typically involves a nucleophilic substitution reaction between piperidine derivatives and thienylmethyl halides, often facilitated by bases such as sodium hydride or potassium carbonate. The reaction is purified through standard techniques like column chromatography to yield the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound modulates the activity of these targets, influencing cellular signaling pathways and processes. The exact molecular interactions remain to be fully elucidated, but studies suggest a significant impact on protein interactions and enzyme activities.

Biological Activity Overview

This compound has been evaluated for various biological activities:

1. Proteomics Applications

  • Used as a biochemical tool to study protein interactions and enzyme activities.
  • Facilitates research in cellular signaling pathways that are crucial for understanding disease mechanisms.

2. Therapeutic Potential

  • Investigated for its potential in developing new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
  • Its unique thienyl group may enhance its interaction with biological receptors compared to other piperidine derivatives .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

CompoundStructureBiological Activity
1-Ethyl-N-(phenylmethyl)piperidin-4-aminePhenyl GroupVaries; may exhibit different receptor affinities
1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-aminePyridine GroupInfluences reactivity and target interaction

The presence of the thienyl group in this compound potentially confers distinct biological properties that are advantageous in specific research applications.

Case Studies

Recent studies have highlighted the efficacy of compounds similar to this compound in various therapeutic contexts:

Case Study 1: Neurodegenerative Disorders

  • A study demonstrated that piperidine derivatives can act as A2A adenosine receptor antagonists, which are being explored for their neuroprotective effects in conditions like Parkinson's disease .

Case Study 2: Cancer Immunotherapy

  • Research indicates that certain piperidine derivatives exhibit significant anti-cancer properties by modulating immune responses, suggesting that this compound could be a candidate for further investigation in this field .

Q & A

Q. Basic

  • ¹H NMR : Key signals include the ethyl group (δ 1.1–1.3 ppm for CH₃, δ 2.5–3.0 ppm for CH₂N), piperidine ring protons (δ 2.8–3.2 ppm for axial/equatorial H), and thienylmethyl protons (δ 4.0–4.5 ppm for CH₂S) .
  • MS : ESI+ typically shows [M+H]⁺ peaks. For C₁₁H₂₀N₂S, expect m/z 220.1 (calc. 220.14). Fragmentation patterns (e.g., loss of ethyl group: m/z 191) confirm substitution sites .

Advanced
Advanced characterization combines 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC correlates thienylmethyl CH₂ protons (δ 4.2 ppm) with adjacent carbons, distinguishing them from piperidine CH₂ groups. High-resolution MS (HRMS) with <2 ppm error validates molecular formulas. Contradictions in data (e.g., unexpected δ shifts) may indicate stereochemical impurities, requiring chiral HPLC or NOESY to resolve .

What strategies address contradictory biological activity data for piperidin-4-amine derivatives in receptor-binding assays?

Advanced
Contradictions often arise from assay conditions (e.g., pH, co-solvents) or receptor isoform variability. For example, ethyl-substituted piperidines show varying affinities for serotonin (5-HT) vs. dopamine receptors due to conformational flexibility . Methodological solutions:

  • Dose-response curves : Test multiple concentrations (10⁻¹⁰–10⁻⁴ M) to identify non-linear effects.
  • Molecular docking : Compare binding poses (e.g., AutoDock Vina) to explain selectivity differences .
  • Metabolic stability assays : Use liver microsomes to rule out rapid degradation masking true activity .

How can computational chemistry guide the design of this compound analogs with enhanced selectivity?

Q. Advanced

  • Pharmacophore modeling : Identify critical features (e.g., ethyl group hydrophobicity, thienyl sulfur H-bond acceptor) using tools like Schrödinger Phase .
  • MD simulations : Predict binding stability (RMSD <2 Å over 100 ns) to target receptors (e.g., σ-1 vs. σ-2).
  • ADMET prediction : SwissADME evaluates logP (optimal 2–3) and CNS permeability (BOILED-Egg model) to prioritize synthesizable analogs .

What are the challenges in characterizing the stability of this compound under varying storage conditions?

Basic
Standard stability tests include:

  • Thermal degradation : Heat samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition peaks .
  • Photostability : Expose to UV light (ICH Q1B) to detect thienyl ring oxidation .

Advanced
Advanced studies use LC-QTOF to identify degradation products. For example, oxidation of the thienyl group generates sulfoxide derivatives (m/z 236.1). Accelerated stability models (Arrhenius equation) predict shelf life at 25°C .

How do structural modifications to the piperidine ring affect the compound’s physicochemical properties?

Q. Basic

  • LogP : Adding ethyl groups increases hydrophobicity (logP +0.5 per ethyl).
  • pKa : Piperidine N basicity (pKa ~10.5) affects solubility; protonation at physiological pH enhances water solubility .

Advanced
QSPR models correlate substituent electronic parameters (Hammett σ) with solubility and permeability. For example, replacing ethyl with cyclopropyl (higher σ) reduces logP but improves metabolic stability .

What analytical methods validate the absence of toxic byproducts in scaled-up synthesis?

Q. Advanced

  • GC-MS : Detects volatile impurities (e.g., residual ethyl bromide; limit <10 ppm) .
  • ICP-MS : Quantifies heavy metal catalysts (e.g., Pd <1 ppm in cross-coupling steps) .
  • Genotoxic assessment : Ames test (+/- S9 metabolic activation) screens mutagenic impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine
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